N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE
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Overview
Description
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE is a synthetic organic compound characterized by its pyrimidine ring structure substituted with dimethylamino and butyramide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with dimethylamine to form the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amine. This intermediate is then reacted with butyric anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the butyramide group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylaminoethanol
- N,N-Dimethylglycine
- N,N-Dimethylaminoacetic acid
Uniqueness
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of a pyrimidine ring with both dimethylamino and butyramide groups, making it a versatile molecule for various applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-6-7-10(17)15-11-8(2)13-12(16(4)5)14-9(11)3/h6-7H2,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGMNKBVHMTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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